
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide is a chemical compound with a unique structure that includes a phenol group, an aminoethyl chain, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide typically involves multiple steps. One common method includes the fluorination of a precursor phenol compound followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, while the aminoethyl chain can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring or the aminoethyl chain.
Aplicaciones Científicas De Investigación
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the aminoethyl chain may facilitate interactions with specific biological pathways. These interactions can lead to various biochemical effects, depending on the context of the research.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(2-aminoethyl)-: This compound lacks the fluorine atom but shares a similar structure and reactivity.
Phenol, 4-(2-aminoethyl)-2-chloro-: Similar to the fluorinated version but with a chlorine atom instead of fluorine.
Phenol, 4-(2-aminoethyl)-2-bromo-: Contains a bromine atom, offering different reactivity and properties compared to the fluorinated compound.
Uniqueness
Phenol, 4-(2-aminoethyl)-2-fluoro-, hydrobromide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the stability and binding affinity of compounds, making this particular compound valuable in research applications where these properties are desired.
Propiedades
Número CAS |
113676-36-1 |
|---|---|
Fórmula molecular |
C8H11BrFNO |
Peso molecular |
236.08 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2-fluorophenol;hydrobromide |
InChI |
InChI=1S/C8H10FNO.BrH/c9-7-5-6(3-4-10)1-2-8(7)11;/h1-2,5,11H,3-4,10H2;1H |
Clave InChI |
STLJUXKDAJOEKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCN)F)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



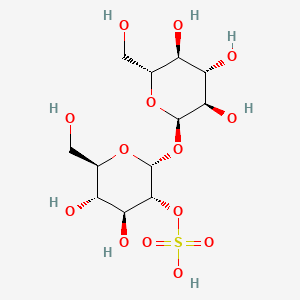
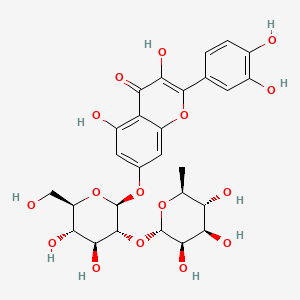

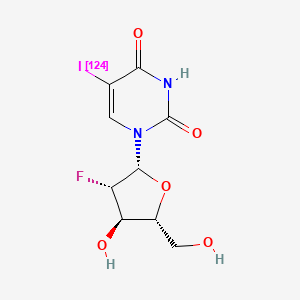
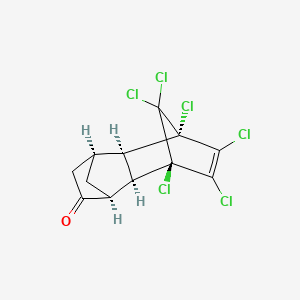

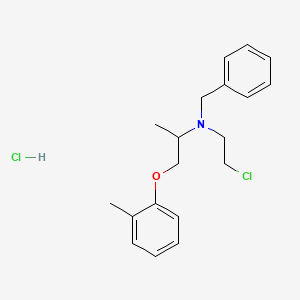
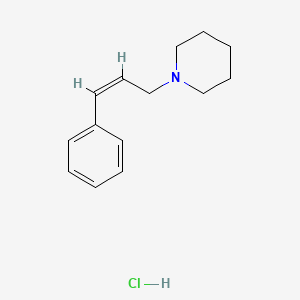

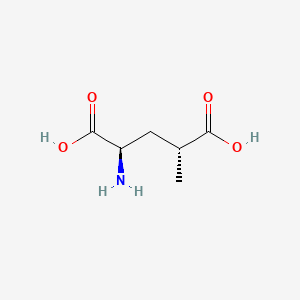

![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
